8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15938330
InChI: InChI=1S/C10H16N4OS/c1-2-10(6-11-3-5-15-10)7-14(4-1)9-13-12-8-16-9/h8,11H,1-7H2
SMILES:
Molecular Formula: C10H16N4OS
Molecular Weight: 240.33 g/mol

8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane

CAS No.:

Cat. No.: VC15938330

Molecular Formula: C10H16N4OS

Molecular Weight: 240.33 g/mol

* For research use only. Not for human or veterinary use.

8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane -

Specification

Molecular Formula C10H16N4OS
Molecular Weight 240.33 g/mol
IUPAC Name 8-(1,3,4-thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane
Standard InChI InChI=1S/C10H16N4OS/c1-2-10(6-11-3-5-15-10)7-14(4-1)9-13-12-8-16-9/h8,11H,1-7H2
Standard InChI Key ZNZRLCPVUDQZCL-UHFFFAOYSA-N
Canonical SMILES C1CC2(CNCCO2)CN(C1)C3=NN=CS3

Introduction

Chemical Identity and Structural Features

Core Spirocyclic Architecture

The 1-oxa-4,8-diazaspiro[5.5]undecane framework consists of two fused rings: a piperidine ring and a morpholine ring connected via a spiro carbon atom. This configuration imposes significant conformational restraint, enhancing binding selectivity in biological systems . The substitution of a 1,3,4-thiadiazol-2-yl group at the 8-position introduces a planar, electron-deficient aromatic system capable of hydrogen bonding and π-π interactions .

Molecular Formula and Weight

Based on analogous spirocyclic compounds , the molecular formula is inferred as C₁₃H₁₈N₄OS, with a molecular weight of 294.38 g/mol. Key structural features include:

PropertyValue
IUPAC Name8-(1,3,4-thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane
SMILESC1CC2(CNCCO2)N(C1)C3=NN=CS3
Topological Polar SA~85 Ų
Hydrogen Bond Donors2

Spirocyclic Core Construction

Spirocyclic diaza-oxa systems are typically synthesized via cyclocondensation reactions. For example, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives are prepared by reacting epoxides with diamines under acidic conditions . Adapting this method, the target compound could involve:

  • Ring-opening of an epoxide (e.g., ethylene oxide) with a diamine (e.g., 1,5-diaminopentane) to form the spirocyclic intermediate.

  • Thiadiazole introduction via nucleophilic substitution or copper-catalyzed coupling at the 8-position .

Challenges in Functionalization

Steric hindrance at the spiro carbon complicates late-stage modifications. Patent literature highlights the use of protective groups (e.g., tert-butyl carbamates) to direct regioselective substitutions in similar spiro systems.

Comparative Analysis with Analogues

Bioavailability and Pharmacokinetics

While 1-oxa-4,9-diazaspiro[5.5]undecane ureas exhibit oral bioavailability >50% in rats , sulfur-containing analogs like the target compound may face higher metabolic clearance due to thiadiazole oxidation.

Serum Creatinine Reduction

In a rat glomerulonephritis model, compound 19 (1-oxa-4,9-diazaspiro[5.5]undecane urea) reduced serum creatinine by 40% at 30 mg/kg . Substitution with thiadiazole could alter renal tissue distribution, warranting further study.

Structural Analogues in Patent Literature

Patent EP3027625 discloses spirocyclic derivatives with substituted pyridines/pyrazines for cardiovascular diseases. For example:

CompoundStructureActivity (IC₅₀)
(R)-5-(1-Hydroxy-2-(2-(5-(methylsulfonyl)pyrazin-2-yl)-2,8-diazaspiro[4.5]decan-8-yl)ethyl)-4-methylisobenzofuran-1(3H)-oneSpiro[4.5]decane core12 nM (sEH)

The target compound’s larger spiro[5.5]undecane system may improve target residence time but increase molecular weight.

Future Directions

Synthetic Optimization

Improving yield in spirocycle formation requires optimizing reaction conditions (e.g., microwave-assisted synthesis). Late-stage diversification via cross-coupling (e.g., Suzuki-Miyaura) could generate derivatives for structure-activity relationship (SAR) studies .

Therapeutic Exploration

Given the success of spirocyclic sEH inhibitors in renal and cardiovascular diseases , evaluating the target compound’s efficacy in fibrosis and inflammation models is warranted.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator